4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
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Overview
Description
4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide involves multiple steps. The key steps include the formation of the quinazolinone core, the introduction of the cyclohexenyl group, and the final coupling with the butanamide moiety. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes, such as enzyme interactions or cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-cyclohexen-1-one: This compound shares a similar cyclohexenyl group but lacks the quinazolinone and butanamide moieties.
4-Methyl-1-cyclohexen-1-ylboronic acid: Another compound with a cyclohexenyl group, but with different functional groups attached.
Uniqueness
What sets 4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C32H40N4O6 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C32H40N4O6/c1-41-27-15-14-24(21-28(27)42-2)17-19-33-29(37)13-8-20-35-31(39)25-11-6-7-12-26(25)36(32(35)40)22-30(38)34-18-16-23-9-4-3-5-10-23/h6-7,9,11-12,14-15,21H,3-5,8,10,13,16-20,22H2,1-2H3,(H,33,37)(H,34,38) |
InChI Key |
XUAGULHAKURRJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4)OC |
Origin of Product |
United States |
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